molecular formula C30H33BrO6S2 B11083176 5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 5-bromothiophene-2-sulfonate

5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 5-bromothiophene-2-sulfonate

Cat. No.: B11083176
M. Wt: 633.6 g/mol
InChI Key: OFQFXBNBAFMJCC-UHFFFAOYSA-N
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Description

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 5-bromothiophene-2-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a spirocyclic xanthene core, a methoxy-substituted phenyl ring, and a bromothiophene sulfonate group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Spirocyclic Xanthene Core: The spirocyclic xanthene core can be synthesized through a cyclization reaction involving a suitable xanthene precursor and a cyclohexane derivative under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of Bromothiophene Sulfonate Moiety: The final step involves the sulfonation of a bromothiophene derivative using reagents like chlorosulfonic acid or sulfur trioxide, followed by coupling with the methoxy-substituted spirocyclic xanthene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 5-bromothiophene-2-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromothiophene sulfonate group can be reduced to a thiophene derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromothiophene sulfonate group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Thiophene derivatives.

    Substitution: Substituted thiophene sulfonates.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic and xanthene structures.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 5-bromothiophene-2-sulfonate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy and bromothiophene sulfonate groups may allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 5-chlorothiophene-2-sulfonate: Similar structure but with a chlorine atom instead of bromine.

    5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 5-iodothiophene-2-sulfonate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 5-bromothiophene-2-sulfonate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom in the thiophene sulfonate group may also influence its interactions with molecular targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C30H33BrO6S2

Molecular Weight

633.6 g/mol

IUPAC Name

[5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenyl] 5-bromothiophene-2-sulfonate

InChI

InChI=1S/C30H33BrO6S2/c1-34-20-9-11-22-24(18-20)36-30(17-7-4-8-26(30)29(22)15-5-3-6-16-29)23-12-10-21(35-2)19-25(23)37-39(32,33)28-14-13-27(31)38-28/h9-14,18-19,26H,3-8,15-17H2,1-2H3

InChI Key

OFQFXBNBAFMJCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OC)OS(=O)(=O)C6=CC=C(S6)Br

Origin of Product

United States

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